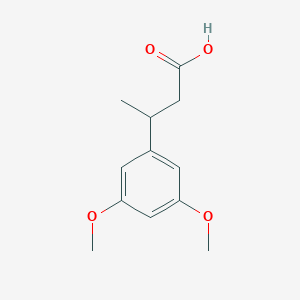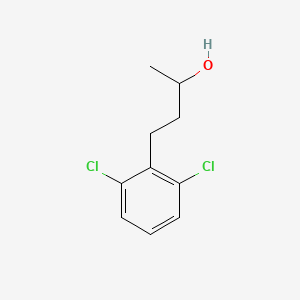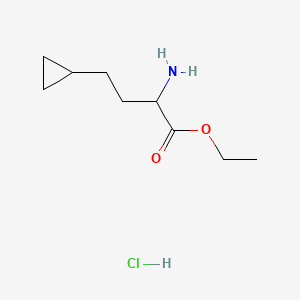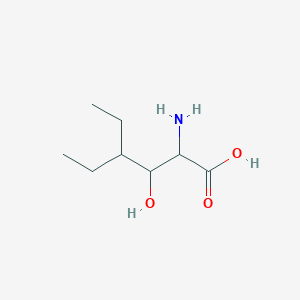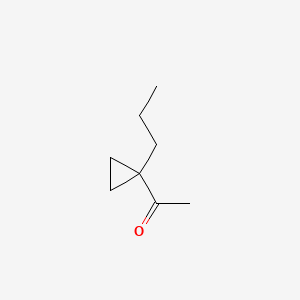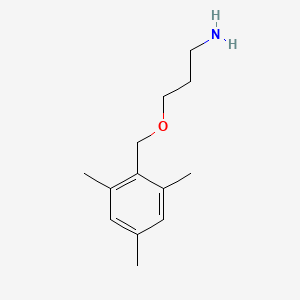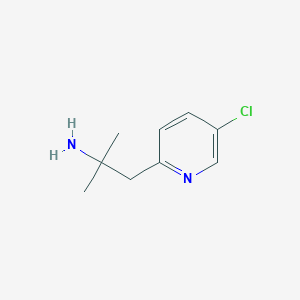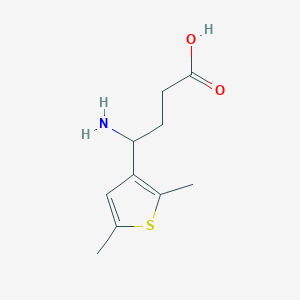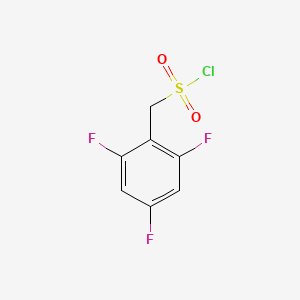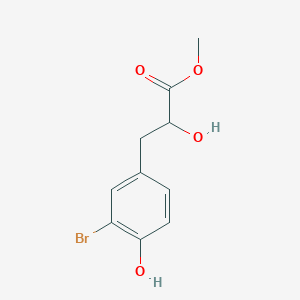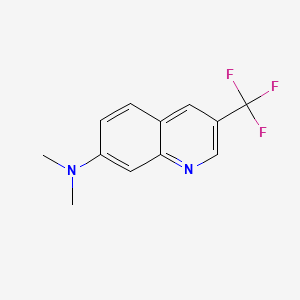
N,N-dimethyl-3-(trifluoromethyl)quinolin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-(trifluoromethyl)quinolin-7-amine is a chemical compound with the following properties:
IUPAC Name: 3-(trifluoromethyl)quinolin-7-amine
Molecular Formula: CHFN
InChI Code: 1S/CHFN/c11-10(12,13)7-3-6-1-2-8(14)4-9(6)15-5-7/h1-5H,14H
Description: This compound is a derivative of quinoline, containing a trifluoromethyl group at position 3 and an amino group at position 7.
Preparation Methods
Synthetic Routes:: The synthetic routes for N,N-dimethyl-3-(trifluoromethyl)quinolin-7-amine are not widely documented. one possible approach involves the reaction of 3-(trifluoromethyl)quinoline with dimethylamine under appropriate conditions.
Industrial Production:: Industrial-scale production methods are proprietary and may not be publicly available. Researchers and manufacturers typically optimize these processes for efficiency and yield.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Substitution reactions at the amino group or other positions are possible.
Properties
Molecular Formula |
C12H11F3N2 |
|---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
N,N-dimethyl-3-(trifluoromethyl)quinolin-7-amine |
InChI |
InChI=1S/C12H11F3N2/c1-17(2)10-4-3-8-5-9(12(13,14)15)7-16-11(8)6-10/h3-7H,1-2H3 |
InChI Key |
WFOQFRNCKOYKDW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=NC=C(C=C2C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


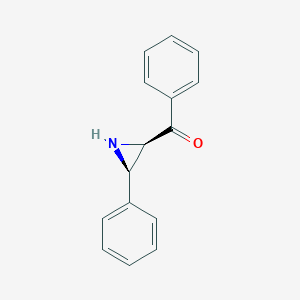
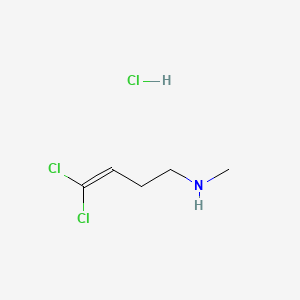
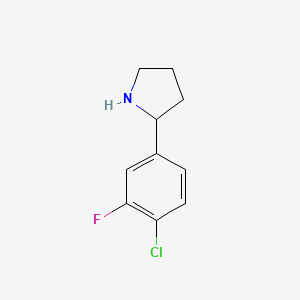
![[5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B13594882.png)
